molecular formula C₁₄H₁₁FN₂O₄ B1663194 1-Acetyl-3,2-toluyl-5-fluorouracil CAS No. 71861-76-2

1-Acetyl-3,2-toluyl-5-fluorouracil

Cat. No. B1663194
CAS RN: 71861-76-2
M. Wt: 290.25 g/mol
InChI Key: DRXHAKVGNKHFMB-UHFFFAOYSA-N
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Description

1-Acetyl-3,2-toluyl-5-fluorouracil is a potent antineoplastic agent . It has been used in research for its potential anti-cancer properties .


Synthesis Analysis

While specific synthesis methods for 1-Acetyl-3,2-toluyl-5-fluorouracil were not found, there are studies on the synthesis of related 5-fluorouracil derivatives . These methods often involve the use of liver microsomal enzymes for the conversion of prodrugs to 5-fluorouracil .


Molecular Structure Analysis

The molecular weight of 1-Acetyl-3,2-toluyl-5-fluorouracil is 290.25 and its molecular formula is C14H11FN2O4 . The SMILES representation of its structure is O=C1N(C(C2=CC=CC=C2C)=O)C(C(F)=CN1C©=O)=O .

Scientific Research Applications

Synthesis and Antitumor Activity

1-Acetyl-3,2-toluyl-5-fluorouracil has been synthesized as part of a series of N-acyl and N-(alkoxycarbonyl)-5-fluorouracil derivatives. These compounds have demonstrated significant antitumor activities in various studies. For instance, N1-acetyl-N3-o-toluyl-5-fluorouracil has shown promise among these derivatives due to its higher activity against tumors and lower toxicity. The efficacy of these derivatives, including their synthesis, has been extensively researched, indicating their potential in chemotherapy (Kametani et al., 1980).

Analytical Assessment

The analytical assessment of 1-Acetyl-3,2-toluyl-5-fluorouracil has been developed using High-Performance Liquid Chromatography (HPLC). This method is significant for determining the purity and impurity levels of the compound, essential for its application in scientific research (Quan, 2002).

Comparative Efficacy Studies

Comparative studies have been conducted to evaluate the efficacy of 1-Acetyl-3,2-toluyl-5-fluorouracil against tumors. For example, its effectiveness against murine hepatoma MH134 has been compared with 5-fluorouracil. These studies have been crucial in understanding the relative therapeutic benefits and potential clinical applications of this compound (Yata, Yamajo, & Okada, 1985).

Prodrug Evaluation

1-Acetyl-3,2-toluyl-5-fluorouracil has been evaluated as a prodrug of 5-fluorouracil, particularly in the context of cancer treatment. Studies have shown that it can effectively inhibit the growth of cancer cells, suggesting its potential as a more targeted and efficient form of cancer therapy (Liu et al., 2007).

Hydrolysis and Stability

Research has also focused on the hydrolysis kinetics and physicochemical properties of N-acyl derivatives of 5-fluorouracil, including 1-Acetyl-3,2-toluyl-5-fluorouracil. Understanding these properties is crucial for developing effective drug formulations and optimizing their therapeutic efficacy (Buur & Bundgaard, 1984).

Safety And Hazards

1-Acetyl-3,2-toluyl-5-fluorouracil is intended for research use only and is not for medicinal, household or other use . Specific safety data sheets for this compound were not found in the search results.

Future Directions

There is ongoing research into the potential use of 1-Acetyl-3,2-toluyl-5-fluorouracil and related compounds in cancer treatment . These studies aim to evaluate the efficacy of these compounds on the inhibition of human hepatocellular carcinoma cells via sustained release of 5-FU .

properties

IUPAC Name

1-acetyl-5-fluoro-3-(2-methylbenzoyl)pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O4/c1-8-5-3-4-6-10(8)12(19)17-13(20)11(15)7-16(9(2)18)14(17)21/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRXHAKVGNKHFMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2C(=O)C(=CN(C2=O)C(=O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00222129
Record name 1-Acetyl-3,2-toluyl-5-fluorouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00222129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetyl-3,2-toluyl-5-fluorouracil

CAS RN

71861-76-2
Record name 1-Acetyl-5-fluoro-3-(2-methylbenzoyl)-2,4(1H,3H)-pyrimidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71861-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Acetyl-3,2-toluyl-5-fluorouracil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071861762
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Acetyl-3,2-toluyl-5-fluorouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00222129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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